Krasg12D-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Krasg12D-IN-3 is a small molecule inhibitor specifically designed to target the KRAS G12D mutation, a prevalent oncogenic driver in various cancers, including pancreatic, colorectal, and non-small cell lung cancers . The KRAS G12D mutation results in the continuous activation of the KRAS protein, leading to uncontrolled cell proliferation and tumor growth .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Krasg12D-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. Common reagents used in these reactions include organometallic compounds, halogenating agents, and coupling reagents .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This process often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production .
Analyse Chemischer Reaktionen
Types of Reactions: Krasg12D-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives with modified functional groups, which can enhance the compound’s potency and selectivity against the KRAS G12D mutation .
Wissenschaftliche Forschungsanwendungen
Krasg12D-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tool compound to study the structure-activity relationships of KRAS inhibitors . In biology, it helps elucidate the molecular mechanisms of KRAS-driven cancers and identify potential therapeutic targets . In medicine, this compound is being investigated as a potential treatment for cancers harboring the KRAS G12D mutation . Additionally, it has industrial applications in the development of new anticancer drugs and diagnostic tools .
Wirkmechanismus
Krasg12D-IN-3 exerts its effects by selectively binding to the KRAS G12D mutant protein, thereby inhibiting its activity . The compound targets the guanine nucleotide-binding site of the KRAS protein, preventing the exchange of GDP for GTP and blocking downstream signaling pathways, such as the MAPK and PI3K pathways . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in KRAS G12D-mutant cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Several compounds are similar to Krasg12D-IN-3, including MRTX1133, AMG 510, and ARS-1620 . These compounds also target KRAS mutations but may differ in their specificity, potency, and pharmacokinetic properties .
Uniqueness of this compound: This compound is unique due to its high selectivity and potency against the KRAS G12D mutation . Unlike other KRAS inhibitors, this compound has shown promising results in preclinical studies, demonstrating significant tumor regression and minimal toxicity . Its unique binding mode and favorable pharmacokinetic profile make it a promising candidate for further development as an anticancer therapy .
Eigenschaften
Molekularformel |
C31H30ClF6N7O2 |
---|---|
Molekulargewicht |
682.1 g/mol |
IUPAC-Name |
3-chloro-5-[(4R,7S,8S,9S)-17-[[(8S)-6-(difluoromethylidene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methoxy]-14-fluoro-9-methyl-10-oxa-2,12,16,18,20-pentazapentacyclo[9.7.1.14,7.02,8.015,19]icosa-1(18),11,13,15(19),16-pentaen-13-yl]-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C31H30ClF6N7O2/c1-13-25-19-4-3-16(40-19)11-45(25)27-20-24(42-29(43-27)46-12-30-5-2-6-44(30)10-14(9-30)26(34)35)22(33)23(41-28(20)47-13)17-7-15(39)8-18(32)21(17)31(36,37)38/h7-8,13,16,19,25,40H,2-6,9-12,39H2,1H3/t13-,16+,19-,25+,30-/m0/s1 |
InChI-Schlüssel |
WEMJBXUDRVBQFH-GNKVFPMYSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]2[C@@H]3CC[C@@H](N3)CN2C4=NC(=NC5=C4C(=NC(=C5F)C6=C(C(=CC(=C6)N)Cl)C(F)(F)F)O1)OC[C@@]78CCCN7CC(=C(F)F)C8 |
Kanonische SMILES |
CC1C2C3CCC(N3)CN2C4=NC(=NC5=C4C(=NC(=C5F)C6=C(C(=CC(=C6)N)Cl)C(F)(F)F)O1)OCC78CCCN7CC(=C(F)F)C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.